molecular formula C11H19N B102523 1-Adamantanemethylamine CAS No. 17768-41-1

1-Adamantanemethylamine

Cat. No.: B102523
CAS No.: 17768-41-1
M. Wt: 165.27 g/mol
InChI Key: XSOHXMFFSKTSIT-UHFFFAOYSA-N
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Description

1-Adamantanemethylamine, also known as 1-(1-Adamantyl)methanamine, is a chemical compound with the molecular formula C₁₂H₂₁N. It is a derivative of adamantane, a polycyclic hydrocarbon, and features an amine group attached to the adamantane structure. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity.

Scientific Research Applications

1-Adamantanemethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antiviral and antimicrobial properties.

    Medicine: It serves as a precursor for the synthesis of antiviral drugs such as rimantadine, which is used to treat influenza.

    Industry: The compound is used in the production of polymers and other materials due to its stability and rigidity.

Safety and Hazards

1-Adamantanemethylamine is considered hazardous. It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .

Mechanism of Action

Target of Action

1-Adamantanemethylamine, also known as Rimantadine, primarily targets the M2 protein , an ion channel of the influenza A virus . This protein plays a crucial role in the virus’s life cycle and is essential for the viral replication process .

Mode of Action

The compound interacts with its target by blocking the M2 ion channel . This blockage prevents the uptake of protons into the interior of the virus, which is required for the acid-promoted viral uncoating (decapsidation) process . This interaction and the resulting changes inhibit the uncoating process of the virus, thereby disrupting the viral replication .

Biochemical Pathways

It is known that the compound produces a virustatic effect early in the virus replication . By blocking the M2 ion channel, it likely disrupts several downstream effects related to the virus’s life cycle .

Pharmacokinetics

This compound exhibits good oral absorption, with more than 90% bioavailability . It has a plasma half-life of approximately 35 hours, indicating a prolonged presence in the body . The compound has a large volume of distribution, suggesting extensive distribution into body tissues . It is also reported to have about 40% plasma protein binding .

Result of Action

The primary result of this compound’s action is the inhibition of viral replication, which can shorten the duration and alleviate the symptoms of influenza . It’s important to note that resistance to this compound has emerged since 2009, and it is no longer recommended for the treatment of influenza .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in DMSO and has a boiling point of 248°C . It is typically stored at -20°C to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantanemethylamine can be synthesized through several methods. One common approach involves the reaction of 1-adamantanecarboxylic acid with ammonia or an amine under high-temperature conditions. Another method includes the reduction of 1-adamantanecarbonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of 1-adamantanecarbonitrile. This process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

1-Adamantanemethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

1-Adamantanemethylamine can be compared with other adamantane derivatives such as:

    Amantadine: Similar in structure but with different pharmacological properties. Amantadine is used as an antiviral and antiparkinsonian agent.

    Rimantadine: A direct derivative of this compound, used specifically for its antiviral properties against influenza A.

    1-Adamantylamine: Another derivative with applications in organic synthesis and material science.

The uniqueness of this compound lies in its structural rigidity and stability, which make it a valuable building block for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-adamantylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHXMFFSKTSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170367
Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
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Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17768-41-1
Record name Tricyclo[3.3.1.13,7]decane-1-methanamine
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Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
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Record name 17768-41-1
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Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
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Record name Tricyclo[3.3.1.13,7]dec-1-ylmethylamine
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Synthesis routes and methods

Procedure details

To a solution of admantane-1-carboxamide (2 g, 11.17 mmol) in THF (50 mL) was added BH3.Me2S (10.2 M, 3.4 mL, 34.7 mmol) under nitrogen. The mixture was heated at reflux overnight. The solution was cooled to rt. Methanol (20 mL) was added to the solution. The mixture was concentrated under vacuum to give crude product, which was purified by chromatography on silica gel to afford (1-adamantyl)methylamine (1.09 g, 59%). 1H NMR (CDCl3, 400 MHz): δ=1.44-1.96 (m, 15H), 2.30 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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